N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
This compound features a hybrid heterocyclic architecture combining a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core with a furan-2-ylmethyl substituent at position 4 and a 2,3-dihydro-1H-inden-5-yl acetamide moiety linked via a thioether bridge. The furan group introduces π-electron-rich characteristics, which may influence binding interactions, while the dihydroindenyl acetamide tail could modulate solubility and pharmacokinetics. Structural determination via X-ray crystallography (using SHELX-based refinement ) or NMR (as in ) would clarify its conformation and hydrogen-bonding patterns, critical for understanding its functional role.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S2/c29-19(24-16-7-6-14-3-1-4-15(14)11-16)13-33-23-26-25-22-27(12-17-5-2-9-31-17)21(30)20-18(28(22)23)8-10-32-20/h2,5-11H,1,3-4,12-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOHDMIBTWVSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=CO6)SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide (CAS Number: 1243093-94-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and antimicrobial activities, supported by molecular docking studies and in vitro assays.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 477.6 g/mol. It features a complex structure that includes an indene moiety and a thieno-triazolo-pyrimidine derivative, which are key to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of thieno-triazolo-pyrimidine exhibit promising anticancer properties. For instance:
- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to cancer-related targets. The binding affinity suggests potential inhibition of key enzymes involved in cancer progression.
-
In Vitro Cytotoxicity : The compound has been tested against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : The IC50 value was determined to be significantly lower than standard chemotherapeutics such as 5-fluorouracil.
- A549 (Lung Cancer) : Similar cytotoxic effects were observed.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains and fungi:
- Bacterial Inhibition : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound's antifungal activity has been evaluated using standard assays against common fungal pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.37 | |
| Anticancer | A549 | 0.40 | |
| Antimicrobial | E. coli | 15 | |
| Antifungal | C. albicans | 20 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound likely inhibits specific kinases involved in cell signaling pathways critical for cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Compound A : N-(5-(Methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)-2-((4-((3-(2-fluorophenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide (from )
- Key Differences: Replaces the furan-2-ylmethyl group with a fluorophenyl-phenyltriazole moiety. Features a methylsulfonyl substituent on the indenyl ring, enhancing hydrophilicity compared to the target compound’s unsubstituted indenyl. Lacks the thieno-triazolo-pyrimidinone core, instead employing a bis-triazole system.
Compound B: N-(2,3-dihydro-1H-inden-1-yl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (from )
- Key Differences: Substitutes the triazolo-pyrimidinone with a pyrido-thieno-pyrimidinone core. Introduces methyl groups at positions 2, 7, and 9, likely increasing steric hindrance and reducing metabolic instability. The indenyl group is attached at position 1 instead of position 5, altering spatial orientation.
Physicochemical Properties
NMR and Crystallographic Analysis
- NMR Shifts : As shown in , chemical shifts in regions A (positions 39–44) and B (29–36) vary significantly between analogues. For the target compound, the furan’s electron-donating effects may upfield-shift adjacent protons compared to Compound A’s electron-withdrawing sulfonyl group.
- Hydrogen Bonding: The triazolo-pyrimidinone core likely forms strong N–H···O bonds with solvent or biological targets, as seen in Etter’s hydrogen-bonding analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
